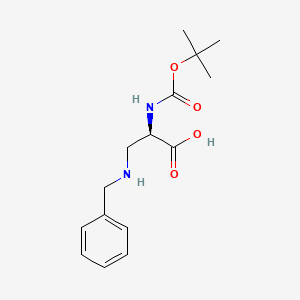
(±)-2-Chlorobutyric--d6 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-Chlorobutyric–d6 Acid is a deuterated analog of 2-chlorobutyric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)-2-Chlorobutyric–d6 Acid typically involves the deuteration of 2-chlorobutyric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process.
Industrial Production Methods: Industrial production of (±)-2-Chlorobutyric–d6 Acid may involve large-scale deuteration processes, where the starting material, 2-chlorobutyric acid, is subjected to deuterium gas under high pressure and temperature. This method ensures a high degree of deuterium incorporation, making the compound suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions: (±)-2-Chlorobutyric–d6 Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of (±)-2-Chlorobutyric–d6 Acid can lead to the formation of deuterated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution: Deuterated butyric acids with different functional groups.
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-2-Chlorobutyric–d6 Acid is widely used in various scientific research fields, including:
Chemistry: As a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways involving deuterated compounds.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: In the development of deuterated drugs and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of (±)-2-Chlorobutyric–d6 Acid involves its interaction with specific molecular targets, depending on the context of its use. In NMR studies, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobutyric Acid: The non-deuterated analog, which lacks the unique spectroscopic properties of the deuterated version.
2-Bromobutyric Acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Fluorobutyric Acid: Contains a fluorine atom, offering different chemical properties and uses.
Uniqueness: (±)-2-Chlorobutyric–d6 Acid is unique due to its deuterium content, which provides enhanced stability and distinct NMR signals. This makes it particularly valuable in analytical chemistry and research applications where precise molecular analysis is required.
Eigenschaften
CAS-Nummer |
1219802-13-7 |
|---|---|
Molekularformel |
C4H7ClO2 |
Molekulargewicht |
128.585 |
IUPAC-Name |
2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
InChI-Schlüssel |
RVBUZBPJAGZHSQ-LIDOUZCJSA-N |
SMILES |
CCC(C(=O)O)Cl |
Synonyme |
(±)-2-Chlorobutyric--d6 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid](/img/structure/B572307.png)

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)


![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)


![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)



